5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoroethyl group. One common method involves the iodination of 2-pyridone using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2-pyridone is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Piperidine derivatives are obtained.
Scientific Research Applications
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Fluoro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Uniqueness
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific halogen bonding interactions. This makes it a valuable compound for various applications that require unique reactivity and stability.
Properties
Molecular Formula |
C7H5F3INO |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4H2 |
InChI Key |
UKUXTWJAKMVBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1I)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.